![molecular formula C19H16N8O4 B3015186 (5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-05-2](/img/structure/B3015186.png)
(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not directly available, related compounds provide some insight. For instance, new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . Triazolopyrimidines have also been synthesized using methods featuring high regioselectivity, good functional group tolerance, and a wide substrate scope .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Abdelhamid, Shokry, and Tawfiek (2012) detailed the synthesis of various heterocyclic compounds, including derivatives similar to the target compound, demonstrating the broad range of synthetic approaches for such complex molecules (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Activity and Potential Therapeutic Applications
Nagaraj, Srinivas, and Rao (2018) synthesized and tested novel triazole analogues of piperazine, including structures related to the compound of interest, for their antibacterial activity against human pathogenic bacteria, suggesting potential therapeutic applications (Nagaraj, Srinivas, & Rao, 2018).
Research by Badr and Barwa (2011) involved synthesizing new triazolo derivatives, structurally related to the compound, and investigating their antibacterial and cytotoxic activity, indicating the compound's potential as an antimicrobial agent (Badr & Barwa, 2011).
Bindu, Vijayalakshmi, and Manikandan (2019) developed triazolo-pyridazine-substituted piperazines, akin to the compound , as anti-diabetic drugs, suggesting its potential role in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Mechanistic Studies
A study by Ammirati et al. (2009) focused on a similar compound, exploring its role as an inhibitor for type 2 diabetes treatment, highlighting its potential mechanistic pathways (Ammirati et al., 2009).
Chrovian et al. (2018) developed a novel synthesis route for related compounds, offering insights into potential pharmaceutical applications and mechanistic aspects (Chrovian et al., 2018).
Other Relevant Research
Bektaş et al. (2007) synthesized novel triazole derivatives, similar to the compound in focus, and evaluated their antimicrobial activities, expanding on the compound's possible uses in combating bacterial infections (Bektaş et al., 2007).
Emami et al. (2013) investigated nitrofuran-containing piperazinylquinolones for their antibacterial properties, shedding light on the compound's potential in antibacterial therapy (Emami et al., 2013).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and environmental impact. Given the biological activities of related compounds, it may also be of interest to explore its potential as a pharmaceutical agent .
Propriétés
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O4/c28-19(14-6-7-15(31-14)27(29)30)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMSAWKURZSKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(O5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
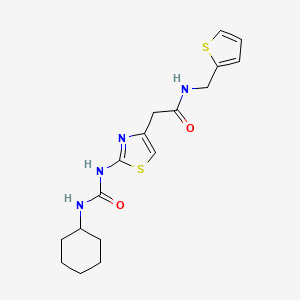
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)
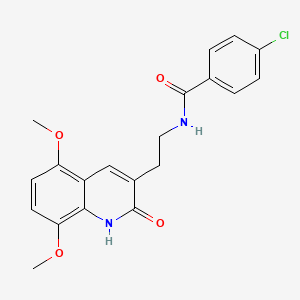
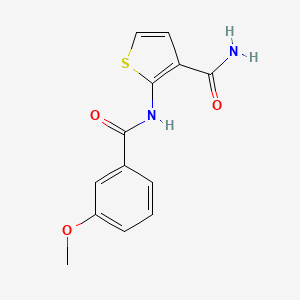
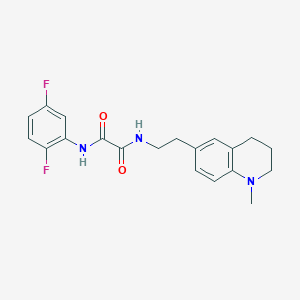
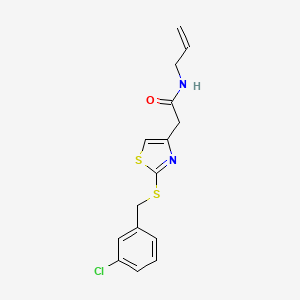
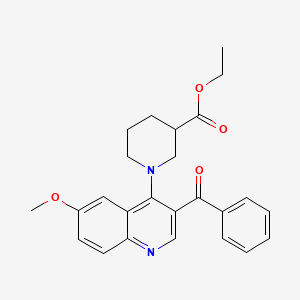
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
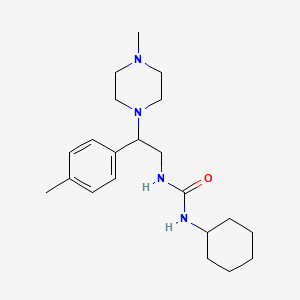
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)
